Fructosamine

Diabetes monitoring Diagnostic accuracy Glycemic biomarkers

Select Fructosamine (1‑amino‑1‑deoxy‑D‑fructose) to monitor short‑term glycemic shifts over a 2–3 week window, where HbA1c fails due to altered erythrocyte lifespan or pregnancy‑induced anemia. With 30% sensitivity vs. HbA1c and 17% sensitivity for GDM detection, it is an essential adjunct in diabetic medication adjustment, gestational diabetes, and veterinary applications. As the key Amadori intermediate in the Maillard pathway, it also serves as a characterized standard for AGE formation and food‑chemistry studies. Choose assay‑grade purity to avoid nonspecific NBT interferences and ensure reliable enzymatic detection.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 4429-04-3
Cat. No. B8680336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructosamine
CAS4429-04-3
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CN)O)O)O)O
InChIInChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6-/m1/s1
InChIKeyIXZISFNWUWKBOM-ARQDHWQXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fructosamine (CAS 4429-04-3) for Glycemic Monitoring: Procurement-Specific Baseline Characterization


Fructosamine (1-amino-1-deoxy-D-fructose, CAS 4429-04-3) is an Amadori rearrangement product formed via non-enzymatic glycation between glucose and primary amino groups of proteins, primarily serum albumin [1]. It serves as a biomarker of glycemic control reflecting average blood glucose over the preceding 2–3 weeks, corresponding to the ~21-day half-life of albumin [2]. As a class of ketoamines, fructosamine exists in equilibrium with its enol form under alkaline conditions (pH 9–12), which is exploited in colorimetric and enzymatic detection methodologies [3].

Why Fructosamine (CAS 4429-04-3) Cannot Be Interchanged with Closest Glycemic Biomarkers: Evidence-Based Substitution Risks


Fructosamine cannot be simply substituted for its closest comparators—HbA1c, glycated albumin (GA), or alternative Amadori compounds—due to fundamentally distinct temporal windows of glycemic exposure, divergent clinical performance characteristics in specific populations, and assay-dependent analytical variability. As documented in head-to-head clinical studies, fructosamine demonstrates only 30% sensitivity versus HbA1c as the gold standard for detecting abnormal glycemic control [1], while systematic reviews indicate that glycated albumin (GA) exhibits superior overall diagnostic efficiency and better inter-laboratory standardization than fructosamine across broad clinical settings [2]. Furthermore, in patients with end-stage kidney disease (ESKD) on hemodialysis, fructosamine fails to discriminate between burnt-out diabetes and non-diabetic states, whereas GA and continuous glucose monitoring (CGM) maintain discriminatory capacity [3]. Analytical methodology also critically impacts results: conventional nitroblue tetrazolium (NBT)-based fructosamine assays suffer from nonspecific interferences that are mitigated by enzymatic ketoamine-specific methods [4].

Fructosamine (CAS 4429-04-3) Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


Sensitivity vs. HbA1c: 30% Detection Rate Confirms Fructosamine Cannot Replace Gold Standard

In a direct head-to-head comparative study of 154 diabetic patients, fructosamine measurement demonstrated a sensitivity of only 30% for detecting abnormal glycemic control when using HbA1c as the gold standard reference, though specificity reached 98% [1]. The correlation coefficient between the two measurements was r = 0.6506 (P < 0.001), indicating that many patients with elevated HbA1c present normal fructosamine levels, rendering fructosamine unsuitable as a replacement for HbA1c determination [1].

Diabetes monitoring Diagnostic accuracy Glycemic biomarkers

Glycated Albumin vs. Fructosamine: Superior Diagnostic Efficiency Across Clinical Settings

A comprehensive review by Danese et al. (2015) concluded that the overall diagnostic efficiency of glycated albumin (GA) appears superior to that of fructosamine across a broad range of clinical settings [1]. Additionally, the current laboratory method for measuring GA is better standardized and less vulnerable to preanalytical variables than methods used for assessing fructosamine, with GA assays offering lower reagent cost and compatibility with automation on conventional laboratory instruments [1].

Glycated albumin Diagnostic accuracy Method standardization

End-Stage Kidney Disease: Fructosamine Fails to Discriminate Burnt-Out Diabetes Where GA Maintains Discriminatory Capacity

In a prospective study of ESKD patients on hemodialysis (n = 20 with burnt-out diabetes; n = 20 without diabetes), HbA1c and fructosamine levels were similar between groups and failed to discriminate burnt-out diabetes from non-diabetic states [1]. In contrast, patients with burnt-out diabetes had significantly higher levels of glycated albumin than patients without diabetes (P not specified in abstract but reported as significant difference), demonstrating that GA retains discriminatory capacity in this population while fructosamine does not [1]. CGM and glycated albumin provided better assessment of glycemic control than did values of HbA1c and fructosamine in ESKD patients [1].

End-stage kidney disease Hemodialysis Burnt-out diabetes

Enzymatic vs. NBT Fructosamine Assay: Improved Specificity and Automation Compatibility

Conventional fructosamine measurement using the nitroblue tetrazolium (NBT) reduction method suffers from time-consuming protocols, difficulty in automation, and nonspecific interferences [1]. The Randox enzymatic fructosamine assay, based on specific oxidation of ketoamine bonds within glycated proteins, offers improved specificity and reliability without nonspecific interferences [1]. The enzymatic method provides a measuring range of 8.12–1803 µmol/L for clinically relevant results, with 28-day on-board stability at +10°C in liquid ready-to-use format [1]. A separate comparative study of canine serum/plasma assays noted that while NBT assay demonstrated higher precision, low and intermediate fructosamine values were indistinguishable in that format [2].

Assay methodology Analytical specificity Automation

Temporal Monitoring Window: 2–3 Weeks for Fructosamine vs. 3–4 Months for HbA1c

Fructosamine reflects average blood glucose over the preceding 2–3 weeks (albumin half-life ~21 days), whereas HbA1c reflects glycemic exposure over 3–4 months (erythrocyte lifespan ~120 days) [1]. The non-enzymatic glycation rate of albumin is approximately ten times higher than that of hemoglobin, enabling GA and fructosamine to exhibit greater fluctuation and faster detection of glycemic changes compared to HbA1c [1]. This shorter temporal window enables more frequent monitoring—monthly assessment with fructosamine versus 2- to 3-month intervals required for HbA1c [2].

Glycemic monitoring Temporal resolution Therapeutic adjustment

Gestational Diabetes Detection: Fructosamine Sensitivity 17% vs. 8% for HbA1c

In a study assessing detection of gestational diabetes mellitus (GDM), fructosamine demonstrated a sensitivity of 17% compared to 8% for glycosylated hemoglobin (HbA1) [1]. For impaired glucose tolerance detection, fructosamine showed sensitivity of 52% versus 44% for HbA1 [1]. A subsequent meta-analysis of diagnostic studies comparing GA or fructosamine with HbA1c for GDM diagnosis reported a relative sensitivity of 1.00 (95% CI: 0.94–1.07) and relative specificity of 0.99 (95% CI: 0.97–1.01) for GA/fructosamine compared with HbA1c [2].

Gestational diabetes mellitus Pregnancy Screening

Fructosamine (CAS 4429-04-3) Application Scenarios Driven by Quantitative Differentiation Evidence


Short-Term Glycemic Monitoring for Therapeutic Titration and Gestational Diabetes Management

Procure fructosamine assays when the clinical requirement is monitoring glycemic changes over a 2–3 week window rather than the 3–4 month HbA1c horizon [1]. This includes medication adjustment protocols in type 2 diabetes where monthly reassessment is needed [2], and gestational diabetes mellitus (GDM) monitoring where rapid glycemic shifts occur and pregnancy-induced anemia compromises HbA1c reliability [1]. Fructosamine's 17% sensitivity for GDM detection versus 8% for HbA1 supports its adjunctive role in obstetric settings [3].

Diabetes Monitoring in Populations with Hemoglobinopathies or Red Blood Cell Disorders

Procure fructosamine assays for patient populations where HbA1c measurement is confounded by altered erythrocyte lifespan or hemoglobin variants. These include individuals with hemolytic anemias, sickle cell trait/disease, thalassemias, or those receiving erythropoiesis-stimulating agents [1]. In these populations, fructosamine provides an alternative glycemic index unaffected by red blood cell disorders, though note that its 30% sensitivity versus HbA1c in general populations [2] indicates it should be used as a complementary tool rather than a standalone replacement.

Veterinary Glycemic Control Assessment in Canine and Feline Diabetes

Procure veterinary-validated fructosamine assays for companion animal diabetes monitoring. Serum fructosamine is a clinically established marker for average glucose over a 1–2 week period in dogs and cats, eliminating the need for multiple serum glucose measurements and avoiding confounding from short-term stress hyperglycemia [1]. When selecting veterinary reagents, note that NBT-based assays demonstrate higher precision but poorer discrimination at low-intermediate values, whereas enzymatic methods (Fructosaminase™) offer alternative performance characteristics that may better suit specific veterinary laboratory workflows [1].

Research Applications Requiring Defined Amadori Product as Maillard Reaction Intermediate

Procure purified fructosamine (CAS 4429-04-3, molecular weight 179.17 g/mol, melting point 143–145°C [1]) as a characterized chemical standard for studies of the Maillard reaction pathway, advanced glycation end-product (AGE) formation, and protein glycation mechanisms [2]. The compound serves as the key Amadori rearrangement intermediate between glucose and primary amines, with defined degradation kinetics at physiological pH 7.4 and 37°C over 29-day incubation periods [3]. This is relevant for food chemistry applications involving thermal processing and aroma/flavor formation, as well as biomedical investigations into diabetic complications and aging pathologies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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